molecular formula C14H13ClN2O4 B1303676 Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate CAS No. 134889-04-6

Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate

Cat. No. B1303676
M. Wt: 308.71 g/mol
InChI Key: WMOOOFRTGANMKG-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate is a compound that falls within the category of 4-isoxazolecarboxylic esters. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and as intermediates in organic synthesis. The specific compound is characterized by the presence of a 4-chloroanilino carbonyl group attached to the isoxazole ring, which could influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related 4-isoxazolecarboxylic esters, such as ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, involves several key steps, including annulation, condensation, cyclization, elimination, and esterification . These reactions typically start from simple precursors and proceed through intermediates like ethyl β-pyrrolidinocrotonate. The synthesis route is crucial as it impacts the yield, purity, and scalability of the final product.

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactivity of similar compounds, such as ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, has been explored through lateral lithiation at the 5-methyl position . The lithiation process is sensitive to the protecting groups used and the presence of additives like LiCl. The resulting lithio anion can be quenched with various electrophiles, leading to 5-functionalized 3-isoxazolyl carboxylic acid derivatives. These derivatives have potential as prodrugs for neurotransmitters in the central nervous system.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Transformations

Isoxazole derivatives, like the compound , are significant for their biological and medicinal properties, serving as intermediates for synthesizing various heterocycles. Research shows that these derivatives can be synthesized through multi-component reactions involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, catalyzed by common bases such as K2CO3 under environmentally friendly conditions. These processes yield compounds with good to very good yields, highlighting the compound's utility in creating novel heterocyclic structures (Laroum et al., 2019).

Applications in Material Science

Ionic liquids, for example, have been reviewed for their electrochemical technology applications, including electroplating and energy storage. The research encompasses various ionic liquids and mixtures, demonstrating their utility in modern electrochemical applications. Although not directly related, the principles governing the interactions of ionic compounds with substrates could shed light on the potential applications of Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate in similar contexts (Tsuda, Stafford, & Hussey, 2017).

Potential in Biological and Environmental Sciences

The environmental fate and biodegradability of chemical compounds are critical for assessing their impact and applications. For instance, the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been comprehensively reviewed, providing insights into the microbial degradation pathways and environmental behavior of such compounds. This research area could hint at the environmental aspects related to the use and disposal of Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate and similar substances (Thornton et al., 2020).

Safety And Hazards

The safety data sheet (SDS) for this compound can be found on chemical databases . The SDS contains information about the hazards of the compound, safe handling procedures, and emergency measures.

Future Directions

Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate has diverse applications in scientific research and serves as a versatile building block for the synthesis of novel pharmaceuticals and agrochemicals . Its future directions are likely to be influenced by advancements in these fields.

properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4/c1-3-20-14(19)12-11(8(2)21-17-12)13(18)16-10-6-4-9(15)5-7-10/h4-7H,3H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOOOFRTGANMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C(=O)NC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377261
Record name ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate

CAS RN

134889-04-6
Record name ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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